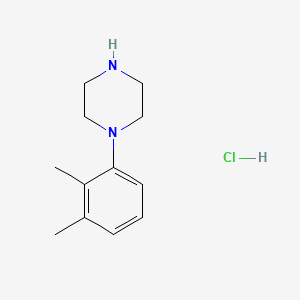
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is a member of the acrylonitrile family and is known for its unique properties and structure.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Structure Analysis
- Reduction and Derivative Formation : The compound and its derivatives have been studied for their formation through reduction processes. For instance, the reduction of similar compounds with lithium aluminum hydride yields various derivatives. The structure of these derivatives, such as (Z)-1-amino-3-(2-chlorophenyl)-2-[4-(4-methylphenyl)thiazol-2-yl]prop-1-ene, has been confirmed using X-ray diffraction analysis (Frolov et al., 2005).
2. Optoelectronic Applications
- Nonlinear Optical Limiting : Certain acrylonitrile derivatives, including thiophene dyes, have been developed for optoelectronic devices. These compounds are used for protecting human eyes, optical sensors, and stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior under specific laser excitation (Anandan et al., 2018).
3. Biological and Photophysical Properties
- Antimicrobial and Anticancer Activity : Research has explored the antimicrobial and anticancer properties of thiazol derivatives. Studies include characterizing molecules using quantum chemical methods and investigating their biological functions, such as antifungal and antibacterial effects, and identifying the interactions with different proteins (Viji et al., 2020).
- Photoluminescence : Various acrylonitrile derivatives have been synthesized and their photoluminescent properties investigated. These compounds show potential in applications requiring fluorescence, such as in material sciences (Xu et al., 2012).
4. Agricultural Applications
- Herbicidal Activity : Certain acrylonitrile compounds, including those with a thiazolyl group, have been synthesized and tested for their herbicidal activities. These compounds exhibit promising herbicidal properties, offering potential use in agricultural applications (Wang et al., 2004).
Eigenschaften
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-2-14-6-8-16(9-7-14)19-13-24-20(23-19)17(12-22)10-15-4-3-5-18(21)11-15/h3-11,13H,2H2,1H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANETZBNUFXRN-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)
![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)
![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)
![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)
![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)


